Cas no 3508-03-0 (9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid)

9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid structure
3508-03-0 structure
商品名:9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid
CAS番号:3508-03-0
MF:C24H40O2
メガワット:360.573207855225
CID:5092301

9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid 化学的及び物理的性質

名前と識別子

    • 9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic Acid
    • 9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid
    • インチ: 1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-23H2,1H3,(H,25,26)/b7-6-,10-9-,13-12-,16-15-
    • InChIKey: MMJZTSLHOIGZPU-DOFZRALJSA-N
    • ほほえんだ: C(O)(=O)CCCCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Larodan
10-2404-4-5mg
9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid
3508-03-0 >98%
5mg
€345.00 2023-09-19
Larodan
10-2404-1-1mg
9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid
3508-03-0 >98%
1mg
€250.00 2025-03-07

9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid 関連文献

9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acidに関する追加情報

Recent Advances in the Study of 9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid (CAS: 3508-03-0)

The compound 9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid (CAS: 3508-03-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This polyunsaturated fatty acid (PUFA) is structurally characterized by four cis double bonds at the 9th, 12th, 15th, and 18th positions, making it a subject of interest for its potential biological activities and therapeutic applications. Recent studies have explored its role in inflammation modulation, lipid metabolism, and its potential as a precursor for bioactive lipid mediators.

One of the key findings in recent research is the compound's involvement in the resolution of inflammation. Studies have demonstrated that 9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid can be metabolized into specialized pro-resolving mediators (SPMs), which play a crucial role in the active termination of inflammatory responses. This discovery has significant implications for the development of novel anti-inflammatory therapies, particularly for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, recent investigations have highlighted the compound's potential in modulating lipid metabolism. Research conducted on animal models has shown that supplementation with 9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid can influence the expression of genes involved in fatty acid oxidation and lipid storage. These findings suggest a possible role for this PUFA in the management of metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD).

Another area of interest is the compound's structural similarity to other biologically active PUFAs, such as arachidonic acid and eicosapentaenoic acid (EPA). This similarity has led researchers to investigate its potential as a substrate for the synthesis of novel lipid mediators with unique biological activities. Preliminary studies have identified several metabolites of 9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid that exhibit potent bioactivities, including vasodilation and platelet aggregation inhibition.

Despite these promising findings, challenges remain in the practical application of 9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid. One of the primary hurdles is the compound's limited natural availability, which necessitates the development of efficient synthetic routes. Recent advances in organic synthesis have enabled the production of this PUFA in higher yields, paving the way for further pharmacological studies. Additionally, the stability of the compound under physiological conditions is an area of ongoing research, as oxidative degradation can compromise its bioactivity.

In conclusion, 9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid (CAS: 3508-03-0) represents a promising candidate for further exploration in the fields of inflammation resolution, lipid metabolism, and drug development. Continued research into its biological mechanisms, synthetic accessibility, and therapeutic potential will be crucial for translating these findings into clinical applications. The compound's unique structural features and diverse bioactivities make it a valuable subject for future studies in chemical biology and pharmaceutical sciences.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd